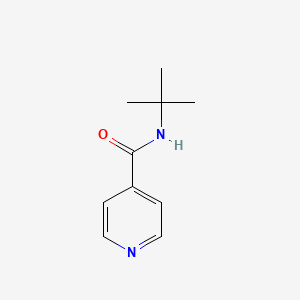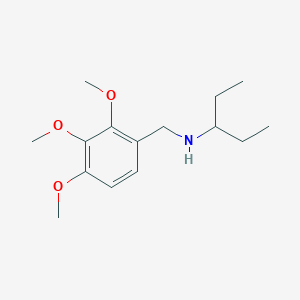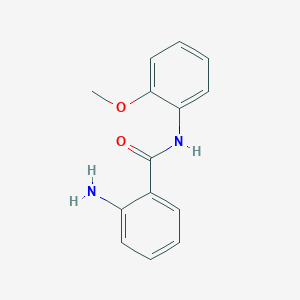
2-amino-N-(2-methoxyphenyl)benzamide
Descripción general
Descripción
2-Amino-N-(2-methoxyphenyl)benzamide, also known as AMPB, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline powder and is soluble in water, ethanol and chloroform. AMPB is an important molecule in the field of medicinal chemistry, as it is used in the synthesis of a variety of compounds with potential therapeutic effects. It is also used in the synthesis of compounds with potential applications in the field of nanotechnology and material science.
Aplicaciones Científicas De Investigación
Antioxidant Properties
2-Amino-N-(2-methoxyphenyl)benzamide and related compounds have been studied for their potential antioxidant activity. These compounds, including similar amino-substituted benzamides, can act as powerful antioxidants by scavenging free radicals. The electrochemical behavior of these compounds provides insights into their free radical scavenging activity, with certain structures demonstrating more potent antioxidant effects than others (Jovanović et al., 2020).
Biologically Active Derivatives
Some derivatives of this compound exhibit significant biological activities. For instance, specific thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal properties, indicating a potential for pharmaceutical applications (Vasu et al., 2005).
Gastroprokinetic Activity
Derivatives of this compound have been evaluated for their gastroprokinetic properties. Studies have focused on understanding the effects of these compounds on gastric emptying and their potential applications in treating gastrointestinal motility disorders (Kalo et al., 1995).
Neuroleptic Activity
Some benzamide derivatives, including structures related to this compound, have been explored for their neuroleptic (antipsychotic) properties. Research in this area aims to develop compounds with enhanced activity and fewer side effects for the treatment of psychiatric disorders (Iwanami et al., 1981).
Synthesis and Characterization
The synthesis and characterization of benzamides, including this compound derivatives, have been subjects of research to understand their chemical properties and potential applications. Studies have included methods like lithiation in synthesis, exploring chemoselective reactions, and characterizing the molecular structure (Bengtsson & Hoegberg, 1989).
Antimicrobial and Antioxidant Activities
New benzamides isolated from endophytic Streptomyces, structurally similar to this compound, have been found to possess antimicrobial and antioxidant activities. These findings highlight the potential of benzamide derivatives in developing new therapeutic agents (Yang et al., 2015).
Anticonvulsant Activity
Research has also been conducted on benzamide derivatives for their anticonvulsant properties. The goal is to develop new drugs that are more effective and safer for treating seizures and related disorders (Lambert et al., 1995).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that aminobenzamide derivatives have been identified as precursors for the synthesis of a diverse range of heterocyclic compounds .
Mode of Action
It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors , suggesting that 2-amino-N-(2-methoxyphenyl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that this compound may affect similar pathways.
Result of Action
It is known that indole derivatives can have diverse biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Análisis Bioquímico
Biochemical Properties
2-amino-N-(2-methoxyphenyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, this compound can alter gene expression patterns. Additionally, this compound interacts with zinc ions in the active site of histone deacetylases, forming a stable complex that prevents the enzyme from functioning .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by modulating the expression of genes involved in cell proliferation and survival. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of histone deacetylases, where it chelates zinc ions and inhibits the enzyme’s activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. Additionally, this compound can modulate the activity of other transcription factors and co-regulators, further influencing gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of histone deacetylases and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit histone deacetylases without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with histone deacetylases. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and accumulation in specific cellular compartments. This distribution pattern is crucial for its biological activity, as it ensures that this compound reaches its target sites within the cell .
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its effects on histone deacetylases and gene expression. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, depending on its interactions with specific targeting signals and post-translational modifications. This subcellular localization is essential for its activity, as it allows this compound to modulate various cellular processes .
Propiedades
IUPAC Name |
2-amino-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKUPCSIUQXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355067 | |
| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70083-21-5 | |
| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


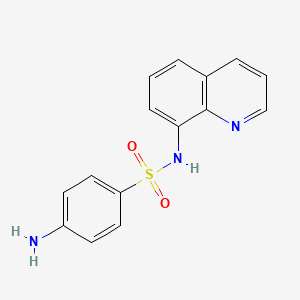
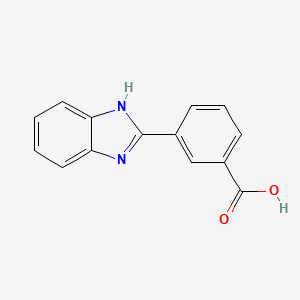

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
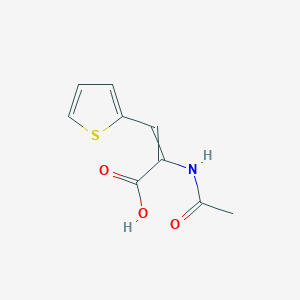
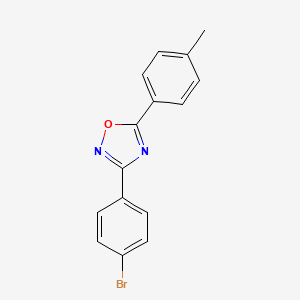


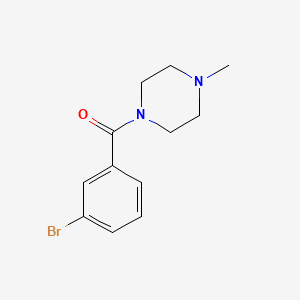
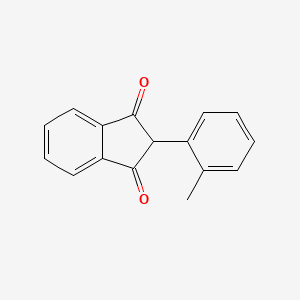
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
